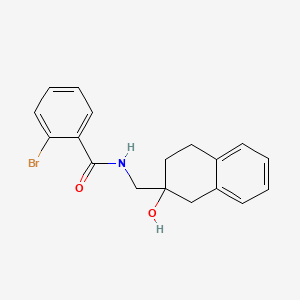

2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Description

2-Bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a tetrahydronaphthalenyl-methyl-hydroxyl substituent.

Properties

IUPAC Name |

2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSQUSVLOOWBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by amide formation. For instance, the bromination of a benzamide derivative can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with a tetrahydronaphthalene derivative in the presence of a suitable base can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

Reduction Reactions: The amide group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding carbonyl or amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have indicated that compounds similar to 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can act as effective inhibitors of bacterial cell division by targeting the FtsZ protein. This protein is essential for bacterial cytokinesis and represents a promising target for developing new antibiotics .

- Neuroprotective Effects : There is growing evidence that compounds containing naphthalene derivatives exhibit neuroprotective properties. The structural features of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide may allow it to interact with neurotransmitter systems or exhibit antioxidant activity, making it a candidate for further investigation in neurodegenerative disease models .

- Cancer Research : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Investigations into its effects on apoptosis and cell cycle regulation are ongoing, with preliminary results indicating that it may inhibit tumor growth in vitro .

Synthetic Utility

The synthesis of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves several steps:

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.

- Formation of the Benzamide Linkage : This can be accomplished via acylation reactions using appropriate benzoyl chlorides.

- Hydroxymethylation : The tetrahydronaphthalene moiety can be synthesized from commercially available precursors through reduction and functionalization processes.

Case Study 1: Antimicrobial Activity

A study published in Molecules explored various benzamide derivatives as FtsZ inhibitors. The lead compound demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the importance of the naphthalene moiety for optimal binding to the FtsZ protein .

Case Study 2: Neuroprotective Effects

Research conducted on naphthalene derivatives indicated that compounds with hydroxyl groups exhibited enhanced neuroprotective effects in models of oxidative stress. The study found that these compounds reduced neuronal cell death induced by neurotoxins and improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with molecular targets through various pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs:

3-Chloro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide (CAS 1421500-66-4)

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Unsubstituted Benzamide Derivatives (hypothetical reference).

Reactivity and Electronic Effects

- Halogen Substituents: Bromine (target) vs. Chlorine’s higher electronegativity may enhance electron-withdrawing effects, influencing reaction rates in cross-coupling reactions.

- Hydroxyl Group Placement : The tetrahydronaphthalenyl-hydroxyl group in the target compound introduces a constrained bicyclic structure, likely enhancing rigidity compared to the flexible tertiary hydroxyl-alkyl chain in . This could impact solubility and conformational stability.

Spectroscopic and Crystallographic Data

- Target Compound : Expected IR peaks for amide (C=O ~1650 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹). ¹H NMR would show aromatic protons (δ 7.0–8.0 ppm) and tetrahydronaphthalene signals (δ 1.5–3.5 ppm).

- 3-Chloro Analog : Characterized by GC-MS and X-ray diffraction (SHELX software ), confirming planar amide geometry and halogen-π interactions .

Limitations and Challenges

- Steric Effects : The tetrahydronaphthalene moiety in the target compound may hinder access to catalytic sites in enzyme inhibition compared to smaller analogs.

- Synthetic Complexity : Brominated intermediates are costlier and less stable than chloro or methyl derivatives, complicating large-scale synthesis.

Biological Activity

2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide (CAS Number: 1421509-57-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 360.2 g/mol. Its structure features a bromine atom attached to a benzamide moiety, which is further substituted with a tetrahydronaphthalene derivative.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.2 g/mol |

| CAS Number | 1421509-57-0 |

Biological Activity Overview

Research on similar compounds in the benzamide class suggests various biological activities, including anti-cancer properties and enzyme inhibition.

1. Anticancer Activity

Benzamides have been shown to exhibit significant anticancer properties. For instance, studies indicate that certain benzamide derivatives inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the modulation of enzymatic activities related to cancer progression.

Case Study: A related compound, benzamide riboside (BR), has been reported to downregulate dihydrofolate reductase (DHFR), leading to reduced cell growth in resistant cancer cell lines . This suggests that 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide may share similar mechanisms.

2. Enzyme Inhibition

Benzamide derivatives are known to act as inhibitors for several enzymes, including those involved in metabolic pathways. The presence of the hydroxy group in the structure may enhance binding affinity to target enzymes.

Mechanism of Action: The hydroxy and amide functionalities are crucial for interacting with specific receptors or enzymes, potentially leading to modulation of their activity .

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For example:

- Synthesis: The synthesis typically involves multiple steps starting from naphthalene derivatives, followed by selective oxidation and amide bond formation .

- Biological Evaluation: In vitro studies have demonstrated that derivatives with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines .

Comparative Analysis

To understand the potential effectiveness of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide compared to other benzamide derivatives, a comparison table is provided below:

Q & A

Q. How to integrate machine learning into optimizing reaction conditions for novel analogs?

- Methodological Answer : Train models on reaction databases (e.g., USPTO) using features like solvent polarity, catalyst loading, and temperature. Use Bayesian optimization to predict optimal conditions for new substrates. Validate with high-throughput experimentation (HTE) and analyze outcomes via SHAP values to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.